9-Heptadecanone
Overview
Description
9-Heptadecanone, also known as heptadecan-9-one, is an organic compound with the molecular formula C17H34O. It is a ketone with a long carbon chain, making it a member of the aliphatic ketones. This compound is known for its distinctive odor and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Heptadecanone can be synthesized through several methods. One common method involves the oxidation of heptadecanol using oxidizing agents such as chromium trioxide (CrO3) in the presence of sulfuric acid (H2SO4). Another method involves the Friedel-Crafts acylation of decane with heptanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of heptadecanol. This process involves passing heptadecanol over a dehydrogenation catalyst at elevated temperatures to yield this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form heptadecanoic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to heptadecanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions where the carbonyl group is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as Grignard reagents (RMgX) in dry ether.
Major Products Formed:
Oxidation: Heptadecanoic acid.
Reduction: Heptadecanol.
Substitution: Various substituted heptadecanones depending on the nucleophile used.
Scientific Research Applications
9-Heptadecanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a standard in chromatographic analysis.
Biology: The compound is studied for its potential pheromonal activity in insects.
Medicine: Research is ongoing into its potential use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the manufacture of fragrances and as a flavoring agent due to its distinctive odor.
Mechanism of Action
The mechanism by which 9-Heptadecanone exerts its effects is primarily through its carbonyl group. The carbonyl group can participate in various chemical reactions, including nucleophilic addition and substitution. In biological systems, it may interact with specific receptors or enzymes, although detailed pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Heptadecanol: An alcohol with a similar carbon chain length but with a hydroxyl group instead of a carbonyl group.
Heptadecanoic acid: A carboxylic acid with a similar carbon chain length but with a carboxyl group instead of a carbonyl group.
Octadecanone: A ketone with one additional carbon in the chain compared to 9-Heptadecanone.
Uniqueness: this compound is unique due to its specific carbonyl position on the ninth carbon, which imparts distinct chemical properties and reactivity compared to other ketones with different carbonyl positions or chain lengths.
Properties
IUPAC Name |
heptadecan-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O/c1-3-5-7-9-11-13-15-17(18)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJKUFMLQFLJOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202310 | |
Record name | 9-Heptadecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
540-08-9 | |
Record name | 9-Heptadecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=540-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Heptadecanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-HEPTADECANONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Heptadecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptadecan-9-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.941 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-Heptadecanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXL8T26JYS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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